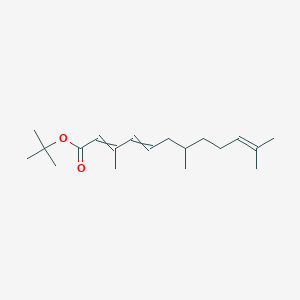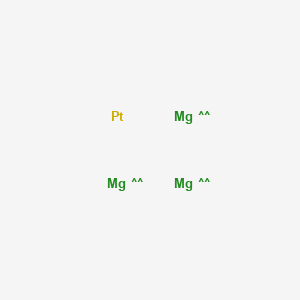
Magnesium--platinum (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–platinum (3/1) is an intermetallic compound composed of magnesium and platinum in a 3:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium–platinum (3/1) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing magnesium and platinum powders in the desired stoichiometric ratio and heating the mixture under an inert atmosphere to prevent oxidation.
Mechanical Alloying: This method involves ball milling magnesium and platinum powders together, which induces solid-state reactions through mechanical energy.
Electrochemical Deposition: This involves the co-deposition of magnesium and platinum from an electrolyte solution onto a substrate.
Industrial Production Methods
Industrial production of magnesium–platinum (3/1) typically involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the formation of the desired intermetallic phase without contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium–platinum (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and platinum oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Hydrogenation: Magnesium–platinum (3/1) can absorb hydrogen, forming magnesium hydride and platinum.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Hydrogenation: Hydrogen gas under pressure.
Major Products
Oxidation: Magnesium oxide and platinum oxide.
Reduction: Metallic magnesium and platinum.
Hydrogenation: Magnesium hydride and platinum.
Wissenschaftliche Forschungsanwendungen
Magnesium–platinum (3/1) has several scientific research applications:
Hydrogen Storage: Due to its ability to absorb hydrogen, it is studied as a potential material for hydrogen storage.
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electrochemical Applications: It is used in the development of electrodes for fuel cells and batteries.
Biomedical Applications: Research is ongoing into its potential use in medical implants and devices due to its biocompatibility.
Wirkmechanismus
The mechanism by which magnesium–platinum (3/1) exerts its effects varies depending on the application:
Hydrogen Storage: The compound absorbs hydrogen through a reversible reaction, forming magnesium hydride and platinum.
Catalysis: The platinum component acts as an active site for catalytic reactions, while magnesium provides structural support.
Electrochemical Applications: The compound facilitates electron transfer reactions in fuel cells and batteries.
Vergleich Mit ähnlichen Verbindungen
Magnesium–platinum (3/1) can be compared with other intermetallic compounds such as:
Magnesium–nickel (3/1): Similar hydrogen storage properties but different catalytic activities.
Magnesium–palladium (3/1): Higher hydrogen absorption capacity but more expensive.
Magnesium–cobalt (3/1): Different electrochemical properties and applications.
Magnesium–platinum (3/1) is unique due to its combination of hydrogen storage capacity, catalytic activity, and biocompatibility, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
60863-73-2 |
|---|---|
Molekularformel |
Mg3Pt |
Molekulargewicht |
268.00 g/mol |
InChI |
InChI=1S/3Mg.Pt |
InChI-Schlüssel |
CREJTONGXODXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Mg].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
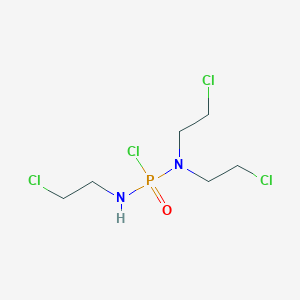
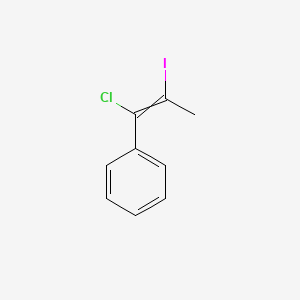
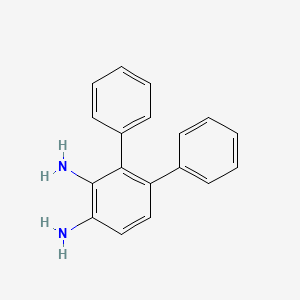
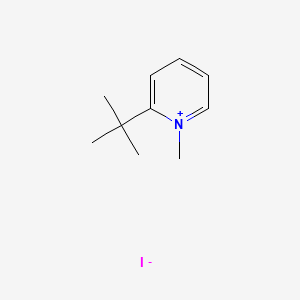


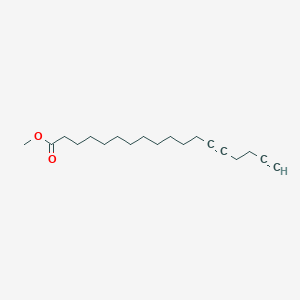

![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)

